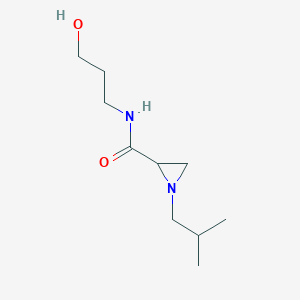
N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide, also known as HPIBAC, is a chemical compound that has been widely used in scientific research. It is a member of the aziridine family of compounds, which are known for their reactivity and versatility in organic chemistry. HPIBAC has been studied extensively for its potential applications in various fields, including biomedical research and drug development.
Mécanisme D'action
The mechanism of action of N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide involves the formation of covalent bonds between the compound and the target molecules. This results in the crosslinking of proteins and other biomolecules, which can lead to increased stability and enhanced functionality. N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide has also been shown to exhibit antimicrobial activity, which may be related to its ability to crosslink bacterial cell wall components.
Biochemical and physiological effects:
N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can stabilize proteins and prevent their denaturation, which can be useful in a range of applications. N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide has also been shown to exhibit antimicrobial activity, which may be useful in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide in lab experiments is its ability to crosslink proteins and other biomolecules, which can improve their stability and functionality. The compound is also relatively easy to synthesize and can be used in a range of applications. However, one limitation of using N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide is that it can be toxic to cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide. One area of interest is the development of new drug delivery systems that use N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide as a crosslinking agent. Another area of interest is the use of N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide in the development of new antimicrobial agents. Additionally, further studies are needed to explore the potential toxic effects of N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide and to determine the optimal concentrations for use in various applications.
Méthodes De Synthèse
The synthesis of N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide involves the reaction of 1-isobutyl-2-aziridinecarboxylic acid with 3-chloropropanol in the presence of a base catalyst. The resulting product is then hydrolyzed to yield N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide. The synthesis process is relatively straightforward and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide has been used extensively in scientific research as a crosslinking agent for proteins and other biomolecules. It is particularly useful for stabilizing proteins and preventing their denaturation, which can occur under certain conditions such as high temperature or extreme pH. N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide has also been used in the development of drug delivery systems, as it can be used to link drugs to specific target molecules.
Propriétés
IUPAC Name |
N-(3-hydroxypropyl)-1-(2-methylpropyl)aziridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8(2)6-12-7-9(12)10(14)11-4-3-5-13/h8-9,13H,3-7H2,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVLHDWHDGFQHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxypropyl)-1-(2-methylpropyl)aziridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(methylthio)-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B6045802.png)
![3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]propanamide](/img/structure/B6045807.png)
![2-[1-oxo-11-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(4-pyridinylmethyl)acetamide](/img/structure/B6045810.png)

![1-(3-furylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6045820.png)
![2,4-dibromo-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B6045823.png)
![2-cyano-N-(4-fluorophenyl)-3-[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6045834.png)
![1-(2-fluorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6045836.png)

![2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B6045853.png)
![1-(2,3-difluorobenzyl)-4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]piperidine](/img/structure/B6045869.png)
![(1-{[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6045874.png)
![1,3-dimethyl-5-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6045878.png)
![N-(3-methoxypropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6045880.png)